molecular formula C7H4Br2N2 B1326464 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 871819-35-1

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1326464
CAS No.: 871819-35-1
M. Wt: 275.93 g/mol
InChI Key: XNNGGUSSDILPAQ-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4Br2N2. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the pyrrolo[3,2-c]pyridine ring system. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .

Scientific Research Applications

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is used in several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is not explicitly mentioned, one study suggests that similar compounds may interact with specific residues on a receptor, facilitating a π–π interaction .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Future research could delve into the scarcely explored versatility and selectivity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine towards aromatic nucleophilic substitution . The development of new compounds using different nucleophiles could lead to biologically interesting species and building blocks for organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity. The bromine atoms enhance its ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNGGUSSDILPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646784
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871819-35-1
Record name 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Vinyl magnesium bromide (44 ml, 1M in THF) was added to dry THF (40 ml) and the solution was cooled to 0° C. under an atmosphere of nitrogen. A solution of 2,5-dibromo-4-nitropyridine (prepared by the method of: Lee, Bang-Lin; Yamamoto, Takakazu, Macromolecules (1999), 32(5) 1375-1382.) (3.53 g) in THF (80 ml) was added dropwise over 40 mins at 0° C. The mixture was stirred at room temperature for 1 hr then cooled to 0° C. and a saturated solution of ammonium chloride (60 ml) was added. The mixture was stirred at room temperature for 15 min then added to a mixture of ethyl acetate (200 ml) and water (200 ml). The organic layer washed with water and evaporated. The residue was dissolved in a mixture of methanol (20 ml) and conc hydrochloric acid (0.5 ml). After standing at room temp for 30 mins the solution was evaporated and the residue added to ethyl acetate (50 ml) and water (50 ml) and made basic with sodium hydroxide. The organic layer washed with water (2×50 ml) then brine, dried (MgSO4) and evaporated. The residue was triturated with ether (20 ml) to give a solid which was filtered off. The filtrate was evaporated and triturated with ether to afford a second crop which on combination with the above gave the title compound (0.97 g). The filtrate was evaporated and dissolved in DCM and purified with Biotage chromatography eluting with DCM/Et2O 20:1 and evaporated to give white solid (0.38 g)
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

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